(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide
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Description
(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a useful research compound. Its molecular formula is C14H12N4O2S and its molecular weight is 300.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
(E)-3-(furan-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide and its derivatives have been extensively studied for their synthesis, structural characteristics, and potential applications in various fields of scientific research. A key study involved the synthesis of acrylonitriles substituted at position 2 with triazoles or benzimidazoles and at position 3 with various substituted furan, thiophene, or phenyl rings. These compounds were analyzed for their in vitro cytotoxic potency against human cancer cell lines, revealing structure-activity relationships and the potential for therapeutic applications (Sa̧czewski et al., 2004).
Cytotoxic Activities and Mechanisms
The study by Sa̧czewski et al. (2004) showed that certain derivatives, particularly those containing a 5-nitrothiophen-2-yl ring at position 3, demonstrated significant cytotoxic activity, outperforming standard drugs like cisplatin and etoposide in some cases. These compounds induced delayed cell death characterized by giant cells with multilobed nuclei, suggesting apoptosis as the mechanism of cell death. The research indicates the potential of these compounds in developing new cancer therapies.
Green Chemistry and Fungal Biotransformation
Another facet of research on these compounds involves green chemistry approaches and the exploration of natural processes for chemical synthesis. For instance, enantioselective ene-reduction of related acrylamides by marine and terrestrial fungi has been reported, showcasing the ability of natural organisms to participate in the synthesis of complex organic molecules with potential pharmaceutical applications (Jimenez et al., 2019).
Catalytic Applications and Functionalization
Research also extends into the catalytic applications of these compounds, including the palladium-catalyzed alkenation of thiophenes and furans. This demonstrates their utility in organic synthesis, particularly in regioselective C–H bond functionalization, offering a pathway for the synthesis of mono-alkenylated products with potential in drug development and material sciences (Zhao et al., 2009).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-14(4-3-13-2-1-6-20-13)15-8-11-9-18(17-16-11)12-5-7-21-10-12/h1-7,9-10H,8H2,(H,15,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZPPDHJEJASEP-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.